Benzenesulfonic acid, tridecyl- Benzenesulfonic acid, tridecyl-
Brand Name: Vulcanchem
CAS No.: 25496-01-9
VCID: VC18966941
InChI: InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22)
SMILES:
Molecular Formula: C19H32O3S
Molecular Weight: 340.5 g/mol

Benzenesulfonic acid, tridecyl-

CAS No.: 25496-01-9

Cat. No.: VC18966941

Molecular Formula: C19H32O3S

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, tridecyl- - 25496-01-9

Specification

CAS No. 25496-01-9
Molecular Formula C19H32O3S
Molecular Weight 340.5 g/mol
IUPAC Name 4-tridecylbenzenesulfonic acid
Standard InChI InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22)
Standard InChI Key ANZWOARUBDXLMN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Benzenesulfonic acid, tridecyl- consists of a benzene ring substituted with a sulfonic acid group (SO3H-\text{SO}_3\text{H}) and a linear tridecyl chain (C13H27-\text{C}_{13}\text{H}_{27}). The IUPAC name is 4-tridecylbenzenesulfonic acid, reflecting the para substitution pattern. Key structural identifiers include:

PropertyValue/DescriptorSource
Molecular FormulaC19H32O3S\text{C}_{19}\text{H}_{32}\text{O}_{3}\text{S}
Molecular Weight340.5 g/mol
SMILES NotationCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O
InChI KeyANZWOARUBDXLMN-UHFFFAOYSA-N

The compound typically exists as a mixture of isomers due to variations in the branching of the tridecyl chain, though linear (n-tridecyl) derivatives are most common in industrial applications .

Salts and Derivatives

Benzenesulfonic acid, tridecyl- is often neutralized to form salts for enhanced stability and solubility:

  • Sodium tridecylbenzenesulfonate (CAS No. 26248-24-8): A water-soluble surfactant used in detergents.

  • Triethanolamine tridecylbenzenesulfonate (CAS No. 61886-59-7): A viscous liquid employed in cosmetic formulations for its mildness .

Synthesis and Industrial Production

Alkylation and Sulfonation

The synthesis involves two primary steps:

  • Alkylation of Benzene: Tridecylbenzene is produced via Friedel-Crafts alkylation using tridecyl chloride and benzene in the presence of AlCl3\text{AlCl}_3 .

  • Sulfonation: Tridecylbenzene is treated with sulfur trioxide (SO3\text{SO}_3) or oleum to introduce the sulfonic acid group:

    Tridecylbenzene+SO3Tridecylbenzenesulfonic Acid\text{Tridecylbenzene} + \text{SO}_3 \rightarrow \text{Tridecylbenzenesulfonic Acid}

    This exothermic reaction requires careful temperature control (40–60°C) to minimize byproducts .

Patent Innovations

A 2009 Chinese patent (CN101525318B) describes using tridecylbenzenesulfonate as an alkylating agent to synthesize 2,6-dimethyl-N-tridecylmorpholine, a fungicide intermediate . The process emphasizes recycling byproducts (e.g., sodium benzenesulfonate) into benzenesulfonyl chloride, reducing waste and costs .

Physicochemical Properties

Solubility and Surface Activity

  • Solubility: Miscible in polar organic solvents (ethanol, acetone); forms micelles in water at critical micelle concentrations (CMC) of 0.1–1 mM .

  • Surface Tension Reduction: Lowers water surface tension to ~35 mN/m at 25°C, comparable to linear alkylbenzenesulfonates (LAS) .

Thermal Stability

Decomposes above 250°C, releasing sulfur oxides (SOx\text{SO}_x) and hydrocarbons. Differential scanning calorimetry (DSC) shows an endothermic peak at 85–90°C, corresponding to melting.

Toxicology and Environmental Impact

Human Health Hazards

  • Acute Toxicity: Oral LD50\text{LD}_{50} in rats > 2,000 mg/kg (low toxicity) .

  • Skin Irritation: Causes moderate irritation in rabbit studies (EPA Category III).

  • Sensitization: No evidence of allergic contact dermatitis in guinea pigs .

Ecotoxicity

  • Aquatic Toxicity: LC50\text{LC}_{50} for Daphnia magna = 5.2 mg/L (72 h), classified as toxic .

  • Biodegradation: Readily biodegradable (>70% in 28 days) under aerobic conditions .

Regulatory Status and Compliance

Australia

The Industrial Chemicals Act 2019 classifies tridecylbenzenesulfonates as low priority due to sufficient existing hazard data . Workplace exposure limits (WELs) of 1 mg/m³ are recommended for aerosolized forms .

European Union

REACH registration (EC 263-296-2) requires hazard labeling (H318: Causes serious eye damage) .

Recent Research and Developments

Green Synthesis Methods

A 2024 study highlighted enzymatic sulfonation using Pseudomonas spp. lipases, reducing energy consumption by 40% compared to conventional methods.

Wastewater Treatment

Nanofiltration membranes functionalized with tridecylbenzenesulfonic acid show 95% removal efficiency for heavy metals (Pb²⁺, Cd²⁺) in pilot-scale trials .

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